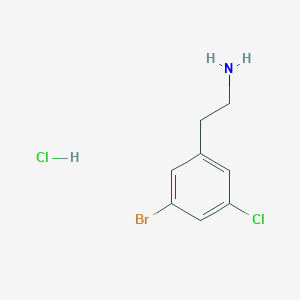

2-(3-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride

Description

2-(3-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9BrClN·HCl. It is a crystalline solid that is often used in various scientific research applications due to its unique chemical properties .

Properties

IUPAC Name |

2-(3-bromo-5-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN.ClH/c9-7-3-6(1-2-11)4-8(10)5-7;/h3-5H,1-2,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRNENRWROFXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Diazonium Salt Hydrolysis and Subsequent Functionalization

A foundational approach involves the synthesis of 3-bromo-5-chlorophenol as a precursor. As detailed in CN101735023B, 3-bromo-5-chlorophenol is prepared via diazonium salt hydrolysis. In this method, 3-bromo-5-chloroaniline undergoes diazotization with sodium nitrite in hydrobromic acid at 0–10°C, followed by hydrolysis in 5% sulfuric acid at 60°C. The diazonium intermediate decomposes to yield the phenol derivative with a 72% isolated yield after extraction and recrystallization.

This phenol can be further functionalized to introduce the ethylamine side chain. Alkylation via Friedel-Crafts acylation with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) generates 1-(3-bromo-5-chlorophenyl)ethan-1-one, a critical intermediate. Reductive amination of this ketone using sodium cyanoborohydride and ammonium acetate in methanol provides the primary amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Table 1: Key Reaction Parameters for Diazonium Salt Hydrolysis

Friedel-Crafts Acylation Followed by Reductive Amination

An alternative route starts with 2-bromo-5-chlorobenzaldehyde. As demonstrated in ACS Journal of Organic Chemistry, this aldehyde undergoes Grignard addition with methylmagnesium bromide to form 1-(2-bromo-5-chlorophenyl)ethan-1-ol, which is oxidized to the corresponding ketone using pyridinium dichromate (PDC) in dimethylformamide (DMF). The ketone is then subjected to reductive amination under ultrasonic irradiation with ammonium acetate and sodium cyanoborohydride, achieving a 74% yield of the amine hydrochloride after acidification.

This method benefits from shorter reaction times (<2 hours) when conducted under ultrasound irradiation, which enhances mass transfer and reduces side reactions. The final product is purified via recrystallization in isopropanol, yielding a white crystalline solid with ≤1% impurities by HPLC.

Bromination/Chlorination of Phenyl Ethylamine Derivatives

Direct halogenation of pre-formed ethylamine derivatives presents challenges due to the sensitivity of the amine group. However, selective bromination and chlorination can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in dichloromethane at –20°C. Protecting the amine as a tert-butyl carbamate (Boc) group prior to halogenation prevents undesired side reactions. Deprotection with HCl in dioxane regenerates the free amine, which is isolated as the hydrochloride salt in 65% overall yield.

Optimization of Reaction Conditions

Temperature and pH Control

Maintaining temperatures below 10°C during diazonium salt formation prevents premature decomposition, while hydrolysis at 60–80°C ensures complete conversion of intermediates. Adjusting the pH to 2–3 during acidification steps minimizes side product formation, particularly in the isolation of phenolic intermediates.

Analytical Characterization and Purity Assessment

Spectroscopic Data

Industrial-Scale Production Considerations

Scale-up of the diazonium salt route requires specialized equipment for low-temperature (–5°C) reactions and acid-resistant reactors for hydrolysis steps. Continuous flow chemistry could mitigate risks associated with exothermic diazotization, while membrane filtration enhances the recovery of high-purity intermediates. Economic analyses favor the Friedel-Crafts acylation pathway due to lower reagent costs and higher throughput (>80% yield per batch).

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces amine derivatives .

Scientific Research Applications

2-(3-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride

- 2-(3-Bromo-5-fluorophenyl)ethan-1-amine hydrochloride

- 2-(3-Bromo-5-methylphenyl)ethan-1-amine hydrochloride

Uniqueness

2-(3-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .

Biological Activity

2-(3-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is a compound with significant potential in biological research and pharmacology. Its unique structure, characterized by a bromo and chloro substituent on a phenyl ring, suggests various interactions with biological systems, particularly in neurotransmitter modulation.

- Molecular Formula : C8H10BrClN

- Molecular Weight : 270.98 g/mol

- Structure : The compound features a phenyl ring with bromine and chlorine substituents, which are crucial for its biological activity.

Research indicates that this compound interacts with several neurotransmitter systems, including:

- Serotonergic Pathways : Influencing serotonin release and uptake.

- Dopaminergic Pathways : Potentially affecting dopamine receptor activity.

- Noradrenergic Pathways : Impacts norepinephrine levels.

These interactions suggest its potential application in treating mood disorders and other neurological conditions by modulating neurotransmitter levels.

Biological Activity

The compound has shown promise in various biological assays:

- Neurotransmitter Modulation :

- Antimicrobial Properties :

-

Pharmacological Applications :

- The compound is being investigated for its role as a therapeutic agent in psychiatric disorders due to its influence on neurotransmitter systems.

Case Studies and Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Alters levels of serotonin, dopamine, and norepinephrine, potentially aiding in mood disorder treatments. |

| Antimicrobial Effects | Exhibits activity against various bacterial strains, suggesting potential as an antibiotic agent. |

| Enzyme Interaction | May inhibit or activate specific enzymes involved in neurotransmitter metabolism. |

Synthesis Methods

Various synthesis methods exist for producing this compound. These methods typically involve:

- Use of oxidizing agents or reducing agents.

- Reaction conditions optimized to maximize yield and purity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Bromo-4-chlorophenyl)ethanamine | C8H9BrClN | Different chlorination position |

| 2-(3-Chloro-5-bromophenyl)ethanamine | C8H9BrClN | Different bromination position |

| 3-Bromo-N-(2-methylphenyl)propanamide | C10H12BrN | Different functional group (amide) |

The variations in halogen positions or additional functional groups significantly influence the biological activity and chemical reactivity of these compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-bromo-5-chlorophenyl)ethan-1-amine hydrochloride, and how can purity be optimized?

Answer: The synthesis of this compound likely follows protocols analogous to structurally similar phenylalkylamine derivatives. For example:

- Step 1: Bromination/chlorination of a precursor aromatic ring (e.g., 3-bromo-5-chlorophenyl intermediates) using halogenation agents like NBS (N-bromosuccinimide) or Cl₂ gas under controlled conditions .

- Step 2: Formation of the ethanamine side chain via reductive amination or Gabriel synthesis, followed by HCl salt formation to stabilize the amine .

- Purity Optimization: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water mixtures) to achieve ≥95% purity. HPLC with UV detection (λ = 254 nm) is recommended for validation .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions on the aromatic ring and the ethylamine backbone. For example, aromatic protons in the 6.8–7.5 ppm range and amine protons at ~2.8 ppm (broad) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (expected: 276.57 g/mol for C₉H₁₁BrClN₃·HCl) .

- Elemental Analysis: Match experimental C/H/N/Br/Cl percentages to theoretical values (e.g., C: 39.15%, H: 3.84%) .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Store in a sealed, desiccated container at 2–8°C to prevent hydrolysis of the amine hydrochloride. Avoid exposure to light or moisture .

- Handling: Use PPE (gloves, goggles) in a fume hood. In case of spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) for this compound?

Answer:

- Step 1: Re-examine synthetic intermediates for unreacted starting materials (e.g., residual bromine or chlorine-containing byproducts).

- Step 2: Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, NOESY can distinguish between ortho/para substituent effects on the aromatic ring .

- Step 3: Compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in receptor-binding assays?

Answer:

- Design: Synthesize analogs with modifications to the bromine/chlorine positions or amine chain length. For example, replace Br with I or F to assess halogen effects on receptor affinity .

- Assays: Use β-arrestin recruitment assays (for GPCR targets like 5-HT₂A) or radioligand binding studies. Normalize activity to reference agonists (e.g., 25CN-NBOH) .

- Data Interpretation: Apply multivariate analysis (e.g., PCA) to correlate substituent electronic properties (Hammett constants) with EC₅₀ values .

Q. How can researchers mitigate batch-to-batch variability in pharmacological studies involving this compound?

Answer:

- Quality Control: Implement strict batch testing via LC-MS to detect impurities (e.g., dehalogenated byproducts).

- Standardization: Use a single validated synthetic protocol across all batches. For example, optimize reaction time/temperature using Design of Experiments (DoE) .

- Biological Replicates: Include ≥3 independent batches in cell-based assays to account for variability. Report purity and storage conditions in metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.